

Application Notes: Protocols for Measuring Chlorophyll a/b Ratio in Leaves

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Compound of Interest

Compound Name: Chlorophylls

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Introduction

Chlorophylls are the primary photosynthetic pigments in plants, responsible for capturing light energy. The two main types in higher plants are chlorophyll a (Chl a) and chlorophyll b (Chl b). Chlorophyll a is the principal pigment that converts light energy into chemical energy, while chlorophyll b acts as an accessory pigment, broadening the spectrum of light absorbed and transferring the energy to chlorophyll a.[1] The ratio of chlorophyll a to chlorophyll b (Chl a/b) is a key indicator of a plant's photosynthetic capacity and its adaptation to different light environments. For instance, sun-adapted plants typically have a higher Chl a/b ratio (around 3.3 to 4.2) compared to shade-adapted plants (as low as 2.2), which invest more in Chl b to capture a wider range of light wavelengths in low-light conditions.[2] C4 plants also tend to exhibit higher Chl a/b ratios (3.4–4.5) than C3 plants (2.6–3.3).[3][4][5] Accurate measurement of this ratio is crucial for research in plant physiology, ecophysiology, and agriculture.

These application notes provide detailed protocols for three common methods used to determine the chlorophyll a/b ratio in leaf samples: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Non-Destructive Reflectance Spectroscopy.

Method 1: Spectrophotometry

This is the most common, accessible, and rapid method for chlorophyll quantification. It is a destructive method that relies on extracting pigments into a solvent and measuring their absorbance at specific wavelengths where chlorophyll a and b have distinct absorption peaks.

Experimental Protocol

1. Materials and Equipment:

- Mortar and pestle (pre-chilled)
- Quartz sand (optional, as an abrasive)
- Fresh leaf tissue (e.g., 100-150 mg)
- Solvent: 80% Acetone, 100% Methanol, or Dimethyl sulfoxide (DMSO)
- Centrifuge and centrifuge tubes
- Volumetric flasks
- Spectrophotometer (UV-Vis)
- Quartz cuvettes (1 cm path length)
- Pipettes
- Filter paper

2. Chlorophyll Extraction: All steps should be performed in dim light and on ice to prevent pigment degradation.[6]

- Sample Preparation: Weigh approximately 100-150 mg of fresh leaf tissue.[7] Record the fresh weight (FW). Cut the leaf material into small pieces.
- Homogenization: Place the leaf tissue in a chilled mortar and pestle. Add a small amount of quartz sand and a few mL of the chosen cold solvent (e.g., 80% acetone or methanol). Grind the tissue thoroughly until a homogenous suspension is formed.[8]
- Transfer and Centrifugation: Quantitatively transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube. Centrifuge the suspension at 4,500-5,000 rpm for 5 minutes to pellet the cell debris.[8]

- Collection: Carefully decant the supernatant containing the chlorophyll into a volumetric flask. If the pellet is still green, re-extract it with more solvent, centrifuge again, and pool the supernatants until the pellet is colorless.[8]
- Final Volume: Bring the final volume of the extract up to a known volume (e.g., 10 or 25 mL) with the solvent. Ensure the solution is well-mixed.

3. Spectrophotometric Measurement:

- Allow the spectrophotometer to warm up for at least 30-45 minutes.[9]
- Calibrate (blank) the instrument using the same solvent used for extraction (e.g., 80% acetone).
- Transfer the chlorophyll extract to a quartz cuvette.
- Measure the absorbance (Optical Density, OD) of the extract at the required wavelengths. For 80% acetone, the key wavelengths are 663 nm (Chl a peak) and 645 nm (Chl b peak).[8] For methanol, readings are typically taken at 665.2 nm and 652 nm. A reading at 750 nm can be taken to correct for turbidity; if this value is greater than 0.05, the extract should be centrifuged again.[9]

4. Calculation of Chlorophyll Concentration: Use the appropriate equations based on the solvent used. The concentrations are typically calculated in $\mu\text{g/mL}$ or mg/L .

- For 80% Acetone (Arnon, 1949):[8]
 - Chlorophyll a ($\mu\text{g/mL}$) = $(12.7 \times A_{663}) - (2.69 \times A_{645})$
 - Chlorophyll b ($\mu\text{g/mL}$) = $(22.9 \times A_{645}) - (4.68 \times A_{663})$
 - Total Chlorophyll ($\mu\text{g/mL}$) = $(20.2 \times A_{645}) + (8.02 \times A_{663})$
- For 100% Methanol (Lichtenthaler, 1987):[3]
 - Chlorophyll a ($\mu\text{g/mL}$) = $(11.24 \times A_{661.6}) - (2.04 \times A_{644.8})$
 - Chlorophyll b ($\mu\text{g/mL}$) = $(20.13 \times A_{644.8}) - (4.19 \times A_{661.6})$

- For DMSO (Barnes et al., 1991):[\[1\]](#)[\[7\]](#)
 - Chlorophyll a ($\mu\text{g/mL}$) = $(12.7 \times A_{663}) - (2.69 \times A_{645})$
 - Chlorophyll b ($\mu\text{g/mL}$) = $(22.9 \times A_{645}) - (4.68 \times A_{663})$

5. Calculation of Chlorophyll a/b Ratio:

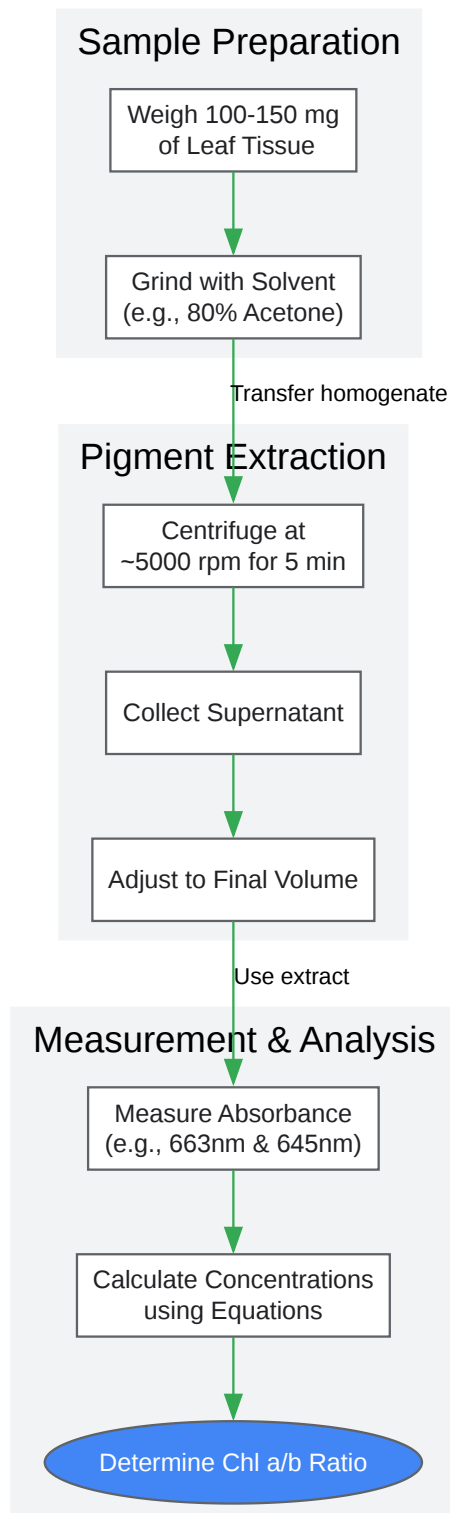
- Chl a/b Ratio = Concentration of Chlorophyll a / Concentration of Chlorophyll b

The final concentration can also be expressed per gram of fresh weight (mg/g FW) using the following formula:

- Concentration (mg/g FW) = $(C [\mu\text{g/mL}] \times V [\text{mL}]) / (W [\text{mg}])$
 - Where C is the concentration from the equations above, V is the total volume of the extract, and W is the initial fresh weight of the leaf tissue.

Workflow Diagram

Spectrophotometric Workflow for Chl a/b Ratio

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Caption: Workflow for chlorophyll a/b ratio determination using spectrophotometry.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more sensitive and specific destructive method that physically separates chlorophyll a, chlorophyll b, and other pigments (like carotenoids) before quantification. This eliminates the issue of overlapping spectra that can affect spectrophotometric accuracy.

Experimental Protocol

1. Materials and Equipment:

- Same as for Spectrophotometry (for extraction)
- Liquid nitrogen
- HPLC system with a C18 reverse-phase column and a UV-Vis or photodiode array (PDA) detector
- HPLC-grade solvents (e.g., acetone, acetonitrile, methanol, water)
- Syringe filters (0.22 µm PTFE)
- Chlorophyll a and b standards (for calibration)

2. Chlorophyll Extraction:

- Sample Preparation: Flash-freeze a known weight of leaf tissue (e.g., 50-100 mg) in liquid nitrogen.
- Homogenization: Grind the frozen tissue to a fine powder using a chilled mortar and pestle, keeping it frozen with liquid nitrogen.[\[10\]](#)
- Extraction: Add 1-2 mL of cold 100% acetone and continue grinding until the mixture thaws into a homogenous slurry.[\[10\]](#)
- Clarification: Transfer the extract to a microcentrifuge tube and centrifuge at >5000 rpm for 5 minutes.[\[10\]](#)

- Filtration: Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.[\[10\]](#) Store vials at -20°C in the dark until analysis.

3. HPLC Analysis:

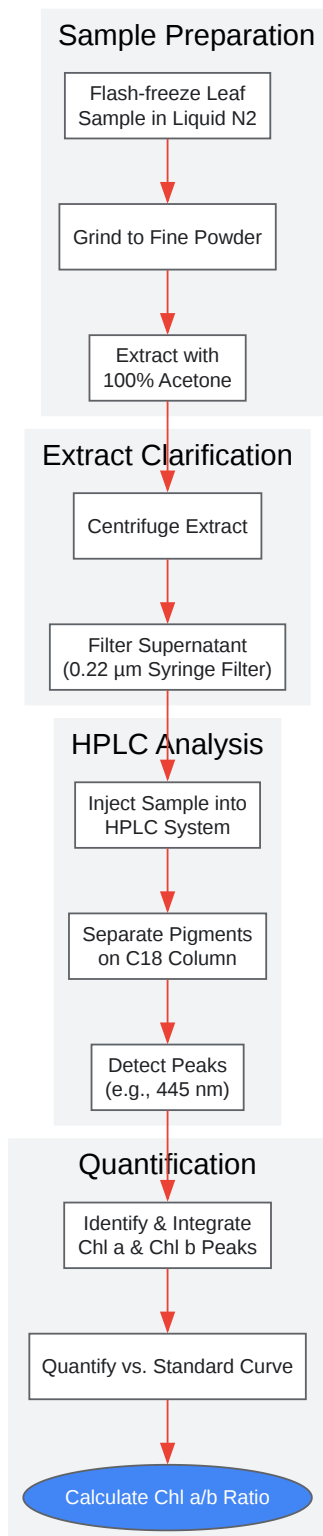
- System Setup: Equilibrate the HPLC system with the initial mobile phase conditions. A common setup involves a C18 column and a gradient elution.
- Mobile Phase Example: A ternary gradient system can be used. For example:
 - Solvent A: Acetonitrile:Methanol:Tris buffer
 - Solvent B: Methanol:Hexane
 - A linear gradient is run from 100% A to 100% B over a set time (e.g., 12 minutes), followed by an isocratic elution and re-equilibration.[\[10\]](#)
- Injection: Inject a small volume (e.g., 20-100 μL) of the filtered extract.
- Detection: Monitor the eluting pigments with the detector set to a wavelength where both **chlorophylls** absorb strongly, typically around 435-445 nm for a broad view or specifically at their red peaks (~ 665 nm for Chl a, ~ 652 nm for Chl b).[\[10\]](#)

4. Data Analysis:

- Peak Identification: Identify the peaks for chlorophyll a and chlorophyll b based on their retention times, which are determined by running pure standards.
- Quantification: Calculate the area under each identified peak.
- Concentration Calculation: Determine the concentration of Chl a and Chl b in the sample by comparing their peak areas to a standard curve generated from known concentrations of the chlorophyll standards.
- Ratio Calculation: Calculate the Chl a/b ratio from the determined concentrations.

Workflow Diagram

HPLC Workflow for Chl a/b Ratio

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Caption: Workflow for chlorophyll a/b ratio determination using HPLC.

Method 3: Non-Destructive Reflectance Spectroscopy

This method allows for rapid, in-field estimation of the chlorophyll a/b ratio without destroying the leaf. It uses a spectrometer or a specialized chlorophyll meter to measure the light reflected by the leaf at specific wavelengths. The ratio is then estimated using mathematical indices derived from these reflectance values.

Principle

Chlorophyll a and b have different absorption spectra, which in turn influences the leaf's reflectance spectrum.^{[11][12]} By measuring reflectance at wavelengths sensitive to the differential absorption by Chl a and Chl b, it's possible to develop regression models or vegetation indices that correlate with the chemically determined Chl a/b ratio.^{[11][13]} These methods provide a relative "chlorophyll index" rather than an absolute concentration but are excellent for high-throughput phenotyping and monitoring changes over time.^[14]

Experimental Protocol

1. Materials and Equipment:

- Handheld spectrometer or portable chlorophyll meter (e.g., CL-01, SPAD meter)
- Leaf clip (often integrated into the device)
- Computer with software for data analysis

2. Measurement Procedure:

- **Device Calibration:** Turn on and calibrate the device according to the manufacturer's instructions. This often involves taking a white reference or a zero reading.
- **Leaf Selection:** Choose a mature, healthy, and fully expanded leaf for measurement. Measurements should be taken from the same position on the leaf for consistency.
- **Data Acquisition:** Gently clamp the leaf clip onto the leaf surface, ensuring the sensor area is fully covered. Avoid major veins.

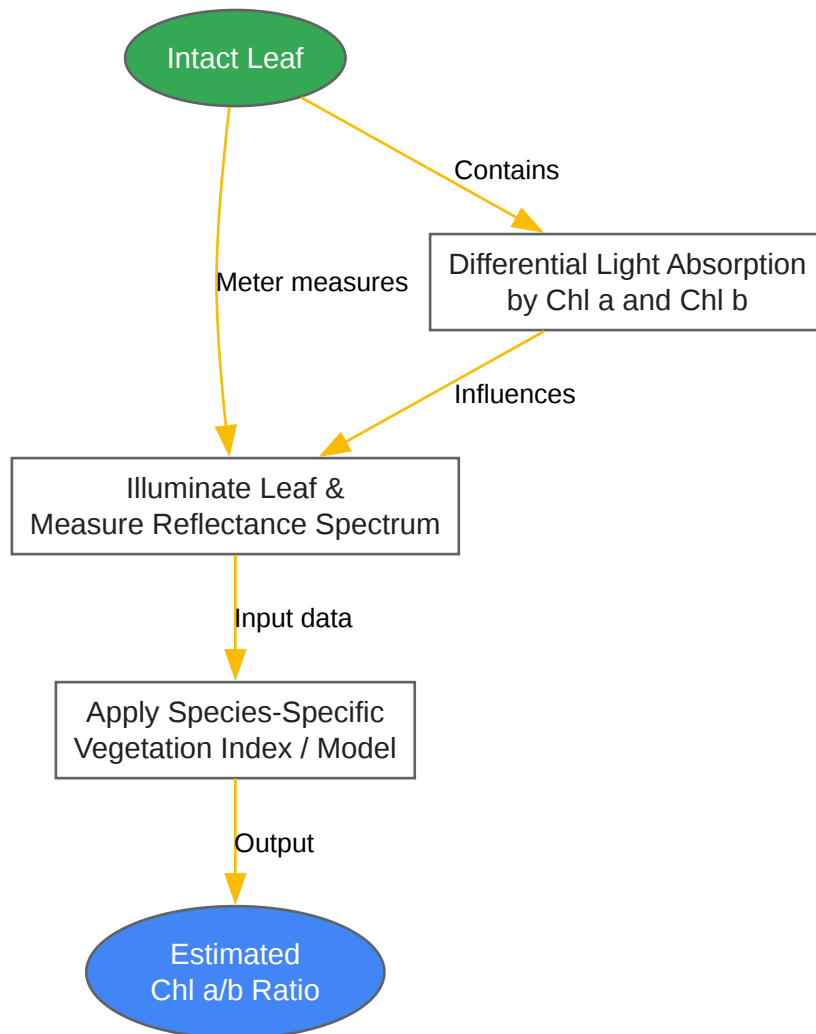
- Record Reading: Trigger the measurement and record the output value. This may be a raw reflectance spectrum or a calculated index value.
- Replication: Take multiple readings from different leaves on the same plant and from different plants within the same treatment group to obtain a representative average.

3. Data Analysis:

- The raw data (reflectance values or indices) is used to estimate the Chl a/b ratio. This requires a pre-existing calibration model or published equations specific to the plant species and device being used.
- For example, a normalized difference spectral index (NDSI) might be developed using specific wavelengths to estimate Chl a and Chl b content separately, from which the ratio is calculated.[13] Another index for the Chl b:a ratio utilized reflectance at 626, 603, 647, and 552 nm.[11][12]

Logical Relationship Diagram

Logic of Non-Destructive Chl a/b Estimation



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Caption: Logical flow for non-destructive estimation of the Chl a/b ratio.

Data Presentation

Table 1: Comparison of Methodologies

Feature	Spectrophotometry	High-Performance Liquid Chromatography (HPLC)	Non-Destructive Spectroscopy
Principle	Light absorbance of bulk pigment extract	Physical separation followed by quantification	Light reflectance from intact leaf tissue
Sample State	Destructive	Destructive	Non-Destructive
Accuracy	Good; can be affected by overlapping spectra	Very High; separates individual pigments	Moderate to Good; depends on calibration model
Throughput	High	Low to Medium	Very High
Cost	Low (Spectrophotometer is common lab equipment)	High (Requires specialized HPLC system)	Medium to High (cost of portable meter)
Expertise	Low to Medium	High	Low
Output	Absolute concentrations	Absolute concentrations	Relative index or estimated ratio

Table 2: Typical Chlorophyll a/b Ratios in Plants

Plant Category	Condition	Typical Chl a/b Ratio	Reference
C3 Plants	General	2.6 - 3.3	[3][4]
Sun-adapted leaves	3.1 - 4.2	[2][3]	
Shade-adapted leaves	2.2 - 2.7	[2][3]	
C4 Plants	General	3.4 - 4.5	[3][4][5]
e.g., Sugar Maize	4.0 - 4.7	[3][4]	
Senescing Leaves	General	Increases (6.0 - 8.0)	[3][4]
Various Species	Tabernaemontana divaricata	~3.4	[15]
Acalypha indica	~1.4	[15]	

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